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Compound of Interest

Compound Name: Methyl 2-(4-oxocyclohexyl)acetate

Cat. No.: B1320818 Get Quote

CAS Number: 66405-41-2

An Essential Intermediate in Kinase Inhibitor Synthesis

Introduction
Methyl 2-(4-oxocyclohexyl)acetate, with the CAS registry number 66405-41-2, is a cyclic

ketoester that serves as a crucial building block in the synthesis of complex pharmaceutical

agents. Its bifunctional nature, possessing both a ketone and a methyl ester, makes it a

versatile intermediate for the construction of various heterocyclic and carbocyclic scaffolds.

This technical guide provides a comprehensive overview of its chemical and physical

properties, detailed experimental protocols for its synthesis and purification, and its significant

application in the development of targeted cancer therapeutics, specifically as a precursor to

Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Chemical and Physical Properties
Methyl 2-(4-oxocyclohexyl)acetate is a clear, colorless to pale yellow liquid at room

temperature.[1] A summary of its key physical and chemical properties is presented in the table

below.
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Property Value Source(s)

Molecular Formula C₉H₁₄O₃ [2][3][4]

Molecular Weight 170.21 g/mol [1][2][3]

CAS Number 66405-41-2 [1][2][3]

Appearance Clear to pale yellow liquid [1]

Density 1.1 ± 0.1 g/cm³ [3][4]

Boiling Point 247.8 ± 13.0 °C at 760 mmHg [3][4]

Flash Point 103.2 ± 19.9 °C [3]

Refractive Index 1.454 [4]

SMILES COC(=O)CC1CCC(=O)CC1 [1]

InChI

InChI=1S/C9H14O3/c1-12-

9(11)6-7-2-4-8(10)5-3-7/h7H,2-

6H2,1H3

[1]

Spectroscopic Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of Methyl 2-(4-oxocyclohexyl)acetate in CDCl₃ (300 MHz) shows the

following signals:
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.71 s 3H -OCH₃

2.39 m 4H
-CH₂-C(=O)-CH₂-

(cyclohexanone)

2.38 m 1H -CH-CH₂-COOCH₃

2.36 d 2H -CH₂-COOCH₃

2.16 m 2H Cyclohexyl protons

1.50 m 2H Cyclohexyl protons

Mass Spectrometry
GC-MS data is available for Methyl 2-(4-oxocyclohexyl)acetate. The predicted collision cross

section (CCS) values for various adducts are as follows:

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 171.10158 135.7

[M+Na]⁺ 193.08352 141.3

[M-H]⁻ 169.08702 138.7

Experimental Protocols
Synthesis of Methyl 2-(4-oxocyclohexyl)acetate
A common synthetic route to Methyl 2-(4-oxocyclohexyl)acetate involves the esterification of

(4-oxocyclohexyl)acetic acid. A representative procedure is as follows:

Materials:

(4-oxocyclohexyl)acetic acid

Methanol
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Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄)

Sodium bicarbonate (saturated solution)

Ethyl acetate

Heptane

Anhydrous sodium sulfate

Silica gel

Procedure:

To a solution of (4-oxocyclohexyl)acetic acid in methanol, slowly add thionyl chloride at room

temperature.

Stir the reaction mixture for a specified time until the reaction is complete, as monitored by

thin-layer chromatography (TLC).

Quench the reaction by the slow addition of water in an ice bath.

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium

sulfate.

Evaporate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate and heptane as the eluent to yield pure Methyl 2-(4-oxocyclohexyl)acetate as a

clear oil.

Applications in Drug Development
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Methyl 2-(4-oxocyclohexyl)acetate is a key intermediate in the synthesis of several patented

Cyclin-Dependent Kinase 9 (CDK9) inhibitors. CDK9 is a transcriptional regulator that is a

promising target for anticancer therapies. The 4-oxocyclohexyl moiety of this intermediate is

incorporated into the final inhibitor structure, highlighting its importance in establishing the

molecular framework necessary for biological activity.

Patents citing the use of Methyl 2-(4-oxocyclohexyl)acetate in the synthesis of kinase

inhibitors include:

US9796708: Pyrrolo [2,3 -b] Pyridine Cdk9 Kinase Inhibitors

US9670208: Serine/Threonine Kinase Inhibitors

US9328112: Tetracyclic Cdk9 Kinase Inhibitors

US9073922: Pyrrolo[2,3 -b] Pyridine Cdk9 Kinase Inhibitors

US9346813: Pyrrolopyrimindine Cdk9 Kinase Inhibitors

Synthetic Workflow in Drug Development
The general workflow for the utilization of Methyl 2-(4-oxocyclohexyl)acetate in the synthesis

of CDK9 inhibitors is depicted below.

Starting Materials

Multi-step Synthesis Final ProductMethyl 2-(4-oxocyclohexyl)acetate

Formation of Heterocyclic Core

Key Intermediate

Other Reagents

CDK9 Kinase InhibitorFinal Assembly

Click to download full resolution via product page

Caption: Synthetic workflow for CDK9 inhibitors.
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Signaling Pathways
Methyl 2-(4-oxocyclohexyl)acetate itself is not known to directly interact with biological

signaling pathways. Its significance lies in its role as a structural precursor to pharmacologically

active molecules. The CDK9 inhibitors synthesized from this intermediate act on the

transcriptional machinery of the cell.

CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription

elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA

Polymerase II, which is a critical step for the transition from abortive to productive

transcriptional elongation.[5] By inhibiting CDK9, the synthesis of short-lived anti-apoptotic

proteins is suppressed, leading to apoptosis in cancer cells.[2][6]

The signaling pathway affected by the final drug products derived from Methyl 2-(4-
oxocyclohexyl)acetate is illustrated below.
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Caption: Inhibition of CDK9 signaling pathway.

Conclusion
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Methyl 2-(4-oxocyclohexyl)acetate is a valuable chemical intermediate with well-defined

physical and chemical properties. Its primary significance in the field of drug development lies

in its utility as a key building block for the synthesis of potent and selective CDK9 kinase

inhibitors. The structural features of this molecule are integral to the design of these targeted

therapeutics, which hold promise for the treatment of various cancers. This guide provides

researchers and drug development professionals with the core technical information required to

effectively utilize Methyl 2-(4-oxocyclohexyl)acetate in their synthetic and medicinal

chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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